N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide
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Overview
Description
N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrimidine ring with a piperidine moiety, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide typically involves multiple steps, starting with the preparation of key intermediatesThe final step often includes the coupling of the pyrimidine-piperidine intermediate with the acenaphthylene sulfonamide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific acids or bases to control the pH and reaction environment .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate signaling pathways and biochemical processes, leading to the desired therapeutic effects. The compound’s structure allows it to bind to active sites on target proteins, inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their potential as CDK2 inhibitors.
Phenylpyrimidine derivatives: These compounds also feature a pyrimidine ring and have shown promise as radiosensitizers in cancer treatment.
Uniqueness
N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C28H29N5O2S |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
InChI |
InChI=1S/C28H29N5O2S/c1-19-18-26(33-16-3-2-4-17-33)31-28(29-19)30-22-10-12-23(13-11-22)32-36(34,35)25-15-9-21-7-5-6-20-8-14-24(25)27(20)21/h5-7,9-13,15,18,32H,2-4,8,14,16-17H2,1H3,(H,29,30,31) |
InChI Key |
BUYXRVLOHCNVST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3)N6CCCCC6 |
Origin of Product |
United States |
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